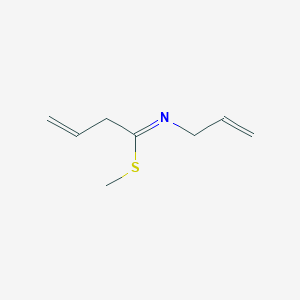![molecular formula C3H6O2Si B14204232 1,5-Dioxa-3-silaspiro[2.3]hexane CAS No. 918402-99-0](/img/structure/B14204232.png)
1,5-Dioxa-3-silaspiro[2.3]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dioxa-3-silaspiro[23]hexane is a chemical compound with the molecular formula C3H6O2Si It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom In this case, the silicon atom is the connecting point for the two oxygen-containing rings
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dioxa-3-silaspiro[2.3]hexane can be synthesized through several methods. One common approach involves the reaction of a silicon-containing precursor with an appropriate diol. The reaction typically requires a catalyst to facilitate the formation of the spiro structure. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursor and catalyst used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation of the final product to ensure it meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
1,5-Dioxa-3-silaspiro[2.3]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The silicon atom in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide, while reduction can produce silicon-hydride derivatives.
科学研究应用
1,5-Dioxa-3-silaspiro[2.3]hexane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicon-based polymers and resins.
作用机制
The mechanism of action of 1,5-Dioxa-3-silaspiro[2.3]hexane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
1,3-Dioxane: A similar compound with two oxygen atoms in a six-membered ring.
1,3-Dithiane: Contains sulfur atoms instead of oxygen in the ring structure.
1,3-Oxathiane: Features both oxygen and sulfur atoms in the ring.
Uniqueness
1,5-Dioxa-3-silaspiro[2.3]hexane is unique due to the presence of a silicon atom connecting the two oxygen-containing rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
918402-99-0 |
|---|---|
分子式 |
C3H6O2Si |
分子量 |
102.16 g/mol |
IUPAC 名称 |
1,5-dioxa-3-silaspiro[2.3]hexane |
InChI |
InChI=1S/C3H6O2Si/c1-4-2-6(1)3-5-6/h1-3H2 |
InChI 键 |
OPAQTDQZTPHQDC-UHFFFAOYSA-N |
规范 SMILES |
C1OC[Si]12CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


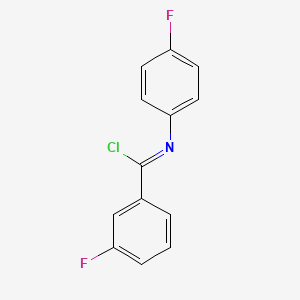
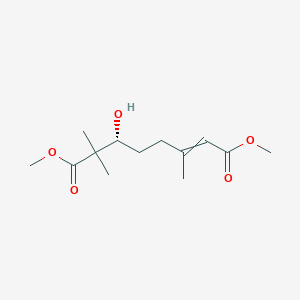

![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
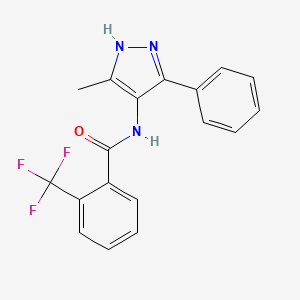
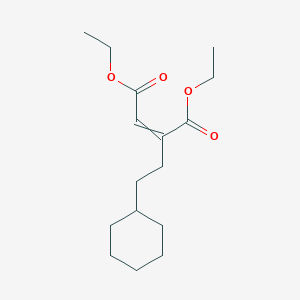

![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

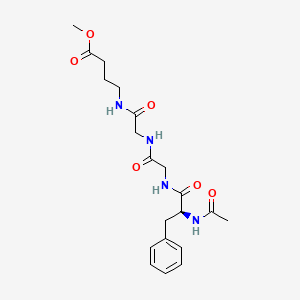

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
